

Head-to-Head Comparison: FAK Inhibitors

GSK2256098 and PF-562271

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FAK inhibitor 2

Cat. No.: B8107620

[Get Quote](#)

In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical signaling node involved in cell proliferation, survival, migration, and angiogenesis. Two prominent small molecule inhibitors that have been developed to target FAK are GSK2256098, developed by GlaxoSmithKline, and PF-562271, from Pfizer. This guide provides a detailed head-to-head comparison of these two compounds, leveraging available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

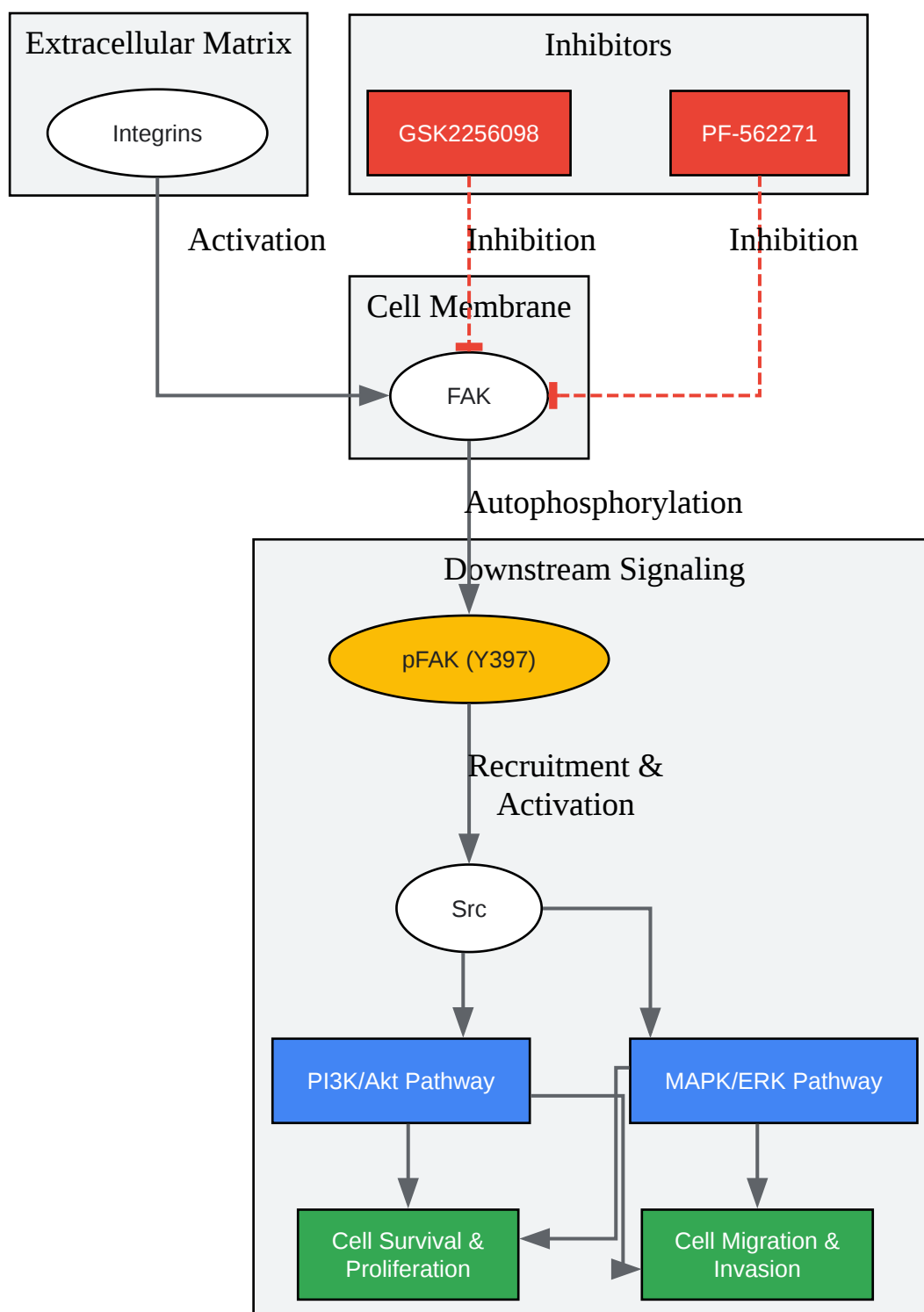
Biochemical and Pharmacological Profile

Both GSK2256098 and PF-562271 are ATP-competitive inhibitors of FAK. However, they exhibit differences in their potency, selectivity, and clinical development trajectory. PF-562271 was discontinued, while GSK2256098 continues to be investigated in clinical trials.^{[1][2]}

Parameter	GSK2256098	PF-562271
Target(s)	FAK	FAK, Pyk2
Mechanism of Action	ATP-competitive, reversible inhibitor of FAK kinase activity. [3]	ATP-competitive, reversible inhibitor of FAK and Pyk2 kinase activity.[4]
Ki (app) for FAK	0.4 nM[3]	Not explicitly reported, but potent inhibition observed.
IC50 (Enzymatic)	1.5 nmol/L[5]	1.5 nM for FAK, 14 nM for Pyk2.[4][6]
IC50 (Cell-based)	8.5 nM (U87MG), 12 nM (A549), 15 nM (OVCAR8) for inhibition of FAK Y397 phosphorylation.[7]	5 nM for inhibition of phospho-FAK.[4][8]
Selectivity	~1000-fold more selective for FAK over its closest family member, Pyk2.[5][7]	~10-fold more selective for FAK over Pyk2.[6] Also inhibits some cyclin-dependent kinases (CDKs) at higher concentrations.[9][10]
Clinical Status	Investigated in Phase I and II clinical trials.[11][12][13]	Discontinued.[1]

Signaling Pathway Inhibition

Both inhibitors function by blocking the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the recruitment and activation of downstream signaling molecules such as Src, PI3K, and MAPK/ERK.[14][15][16] This disruption can lead to decreased cell survival, proliferation, and migration.



[Click to download full resolution via product page](#)

Figure 1: FAK Signaling Pathway and Inhibition by GSK2256098 and PF-562271.

Experimental Protocols

The following are representative experimental protocols used to characterize FAK inhibitors like GSK2256098 and PF-562271.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against purified FAK enzyme.

Methodology:

- Purified activated FAK kinase domain is incubated with a substrate (e.g., a random peptide polymer of Glu and Tyr) and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl₂).[\[8\]](#)
- The reaction is challenged with serially diluted concentrations of the inhibitor (e.g., starting from 1 μ M).[\[8\]](#)
- The mixture is incubated for a defined period (e.g., 15 minutes) at room temperature.[\[8\]](#)
- The amount of substrate phosphorylation is quantified, typically using an ELISA-based method or radioisotope incorporation.
- IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

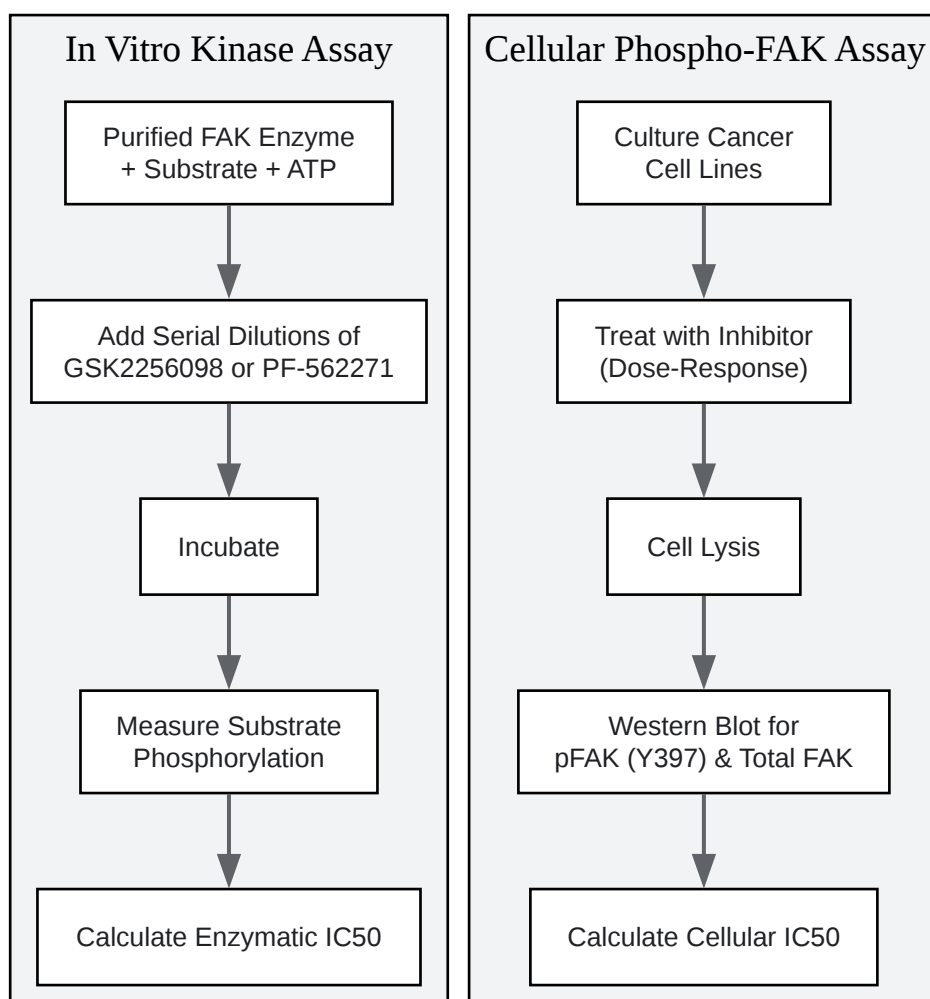
Cellular Phospho-FAK Assay

Objective: To measure the inhibition of FAK autophosphorylation in a cellular context.

Methodology:

- Cancer cell lines (e.g., U87MG, OVCAR8, A549) are cultured in appropriate media.[\[3\]](#)
- Cells are treated with various concentrations of the FAK inhibitor or vehicle control for a specified time (e.g., 30 minutes).[\[3\]](#)
- Following treatment, cells are lysed, and protein concentrations are determined.

- Western blot analysis is performed using antibodies specific for phosphorylated FAK (Y397) and total FAK.
- The ratio of pFAK to total FAK is quantified, and IC50 values are determined from the dose-response curve.



[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for in vitro and cellular characterization.

Preclinical Efficacy

Both compounds have demonstrated anti-tumor activity in a range of preclinical models.

GSK2256098:

- Inhibits growth, migration, and invasion, and induces apoptosis in a subset of glioblastoma (GBM) and pancreatic ductal adenocarcinoma (PDAC) cell lines.[\[3\]](#)
- Inhibition of FAK activity by GSK2256098 can decrease Akt and ERK activity, impacting cell survival pathways.[\[3\]](#)
- Demonstrated dose- and time-dependent inhibition of pFAK in U87MG human glioma xenograft models.[\[5\]](#)

PF-562271:

- Inhibits FAK phosphorylation in tumors in a dose- and time-dependent manner in U87MG-bearing mice.[\[8\]](#)
- Results in significant tumor growth inhibition in various xenograft models, including pancreatic (BxPc3) and prostate (PC3-M) cancers.[\[8\]](#)
- Blocks bFGF-stimulated angiogenesis in chicken chorioallantoic membrane assays.[\[8\]](#)

Clinical Development and Observations

Clinical trials have provided further insights into the profiles of these inhibitors.

GSK2256098:

- Has been evaluated in Phase I and II clinical trials for various solid tumors, including glioblastoma and pancreatic cancer.[\[12\]](#)[\[17\]](#)[\[18\]](#)
- A Phase I study in patients with recurrent glioblastoma showed the drug was tolerable and could cross the blood-brain barrier, particularly in tumor tissue.[\[5\]](#)[\[18\]](#)
- Combination therapy with other agents, such as the MEK inhibitor trametinib, has been explored.[\[17\]](#)[\[19\]](#)

PF-562271:

- Advanced to Phase I clinical trials in patients with advanced solid tumors.[\[20\]](#)[\[21\]](#)

- The recommended Phase II dose was determined to be 125 mg twice daily with food.[20]
- The compound displayed time- and dose-dependent nonlinear pharmacokinetics, likely due to auto-inhibition of its primary metabolizing enzyme, CYP3A.[20][22] This complex pharmacokinetic profile may have contributed to its discontinuation.[2]

Summary and Conclusion

GSK2256098 and PF-562271 are both potent inhibitors of FAK with demonstrated preclinical anti-cancer activity. A key differentiator is their selectivity profile, with GSK2256098 showing significantly higher selectivity for FAK over the closely related kinase Pyk2. While both entered clinical development, PF-562271 was discontinued, reportedly due to its nonlinear pharmacokinetic profile. GSK2256098 continues to be evaluated in clinical trials, both as a monotherapy and in combination with other targeted agents. The data presented here provides a comparative overview to aid researchers in understanding the nuances of these two important research compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PF-562271 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Facebook [cancer.gov]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. tandfonline.com [tandfonline.com]
- 14. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. Facebook [cancer.gov]
- 17. A phase II trial of GSK2256098 and trametinib in patients with advanced pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resource.aminer.org [resource.aminer.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Head-to-Head Comparison: FAK Inhibitors GSK2256098 and PF-562271]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8107620#head-to-head-comparison-of-gsk2256098-and-pf-562271]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com